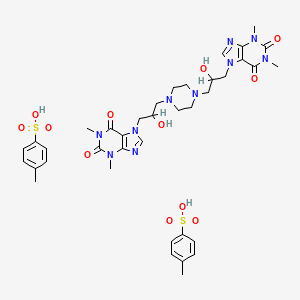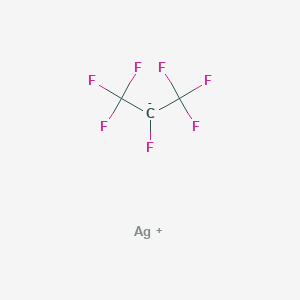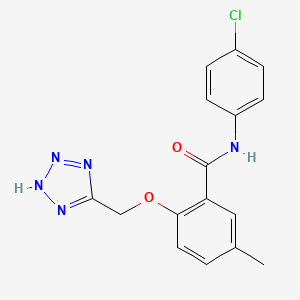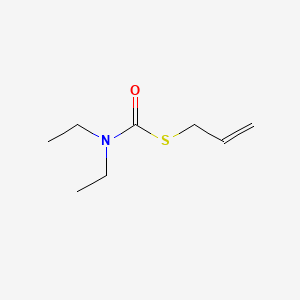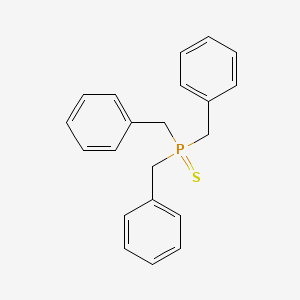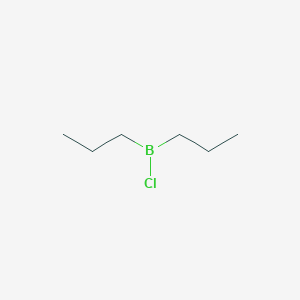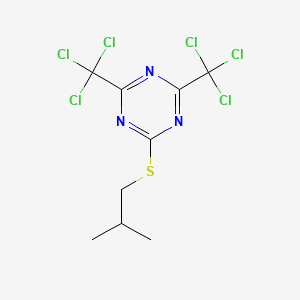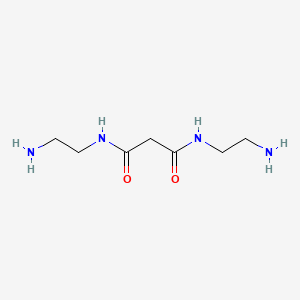
Propanediamide, N,N'-bis(2-aminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanediamide, N,N’-bis(2-aminoethyl)-, also known as N,N’-bis(2-aminoethyl)propanediamide, is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of two aminoethyl groups attached to a propanediamide backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(2-aminoethyl)- typically involves the reaction of 1,2-ethanediamine with diethyl malonate . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Reaction of 1,2-ethanediamine with diethyl malonate.
Step 2: Purification of the product to obtain N,N’-bis(2-aminoethyl)propanediamide.
Industrial Production Methods
In industrial settings, the production of Propanediamide, N,N’-bis(2-aminoethyl)- is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Propanediamide, N,N’-bis(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Propanediamide, N,N’-bis(2-aminoethyl)- has a wide range of applications in scientific research, including:
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanediamide, N,N’-bis(2-aminoethyl)- involves its interaction with specific molecular targets. For example, it acts as a high-affinity copper (II) chelator, inhibiting mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This interaction affects various cellular pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-aminoethyl)malonodiamide
- N,N’-bis(aminoethyl)malondiamide
- 1,4,8,11-tetraazaundecane-5,7-dione
Uniqueness
Propanediamide, N,N’-bis(2-aminoethyl)- is unique due to its specific structure and the presence of two aminoethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for certain metal ions and unique reactivity patterns in chemical reactions.
Properties
CAS No. |
26144-45-6 |
|---|---|
Molecular Formula |
C7H16N4O2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N,N'-bis(2-aminoethyl)propanediamide |
InChI |
InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13) |
InChI Key |
VESQKMRAHSVRFB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CC(=O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


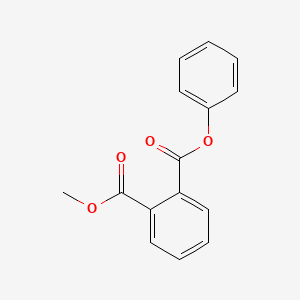
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
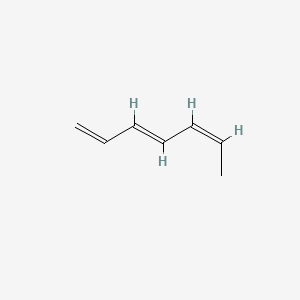

![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
